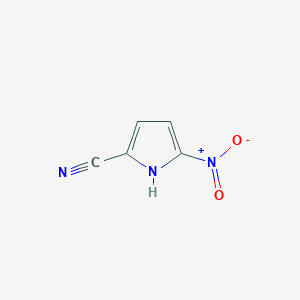

5-Nitro-1H-pyrrole-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitro-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C5H3N3O2 and its molecular weight is 137.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Gas-Phase Basicity and Protonation

5-Nitro-1H-pyrrole-2-carbonitrile and its derivatives, as part of nitro derivatives of pyrrole, exhibit interesting behaviors in gas-phase basicity and protonation. Studies have shown that while pyrrole and furan act as carbon bases in the gas phase, their nitro derivatives tend to protonate preferentially on the nitro group. This behavior contrasts with 1H-tetrazole and its 5-nitro derivative, which protonate preferentially on the ring (Esseffar et al., 2002).

Corrosion Inhibition

This compound derivatives have been explored for their corrosion inhibition properties. Studies have revealed that certain derivatives effectively inhibit mild steel corrosion in acidic environments by adsorbing onto the metal surface. These derivatives act as anodic type inhibitors, and their efficiency increases with concentration (Verma et al., 2015).

Structural Behavior and Anion Binding

Some nitrophenyl derivatives of pyrrole 2,5-diamides, which include structures related to this compound, exhibit unique structural behavior and anion binding properties. These compounds can undergo deprotonation in the presence of certain anions, leading to a color change, which is an interesting aspect for potential applications in sensing technologies (Camiolo et al., 2003).

Enhanced Charge-Storage Performance in Nanoporous Carbon Electrodes

Nitrogen-heteroatom configurations, which include pyrrole-based structures, have been manipulated to enhance the charge-storage performance of nanoporous carbon electrodes. These modifications significantly impact the specific surface area, pore size, and wettability of activated carbon, contributing to improved performance in supercapacitors (Sutarsis et al., 2020).

Insecticidal Agents

Derivatives of this compound have been synthesized and tested as potential insecticidal agents. These compounds exhibit high efficacy against certain insect types, suggesting their potential use in agricultural and pest control applications (Abdelhamid et al., 2022).

Metallo-β-Lactamase Inhibitors

2-Aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a related structure to this compound, has been studied for its role as a metallo-β-lactamase inhibitor. These compounds show potential in combating antibiotic resistance by inhibiting enzymes that confer resistance to beta-lactam antibiotics (McGeary et al., 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-nitro-1H-pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-3-4-1-2-5(7-4)8(9)10/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVCRSWBCOBPKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614258 |

Source

|

| Record name | 5-Nitro-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67903-53-1 |

Source

|

| Record name | 5-Nitro-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。